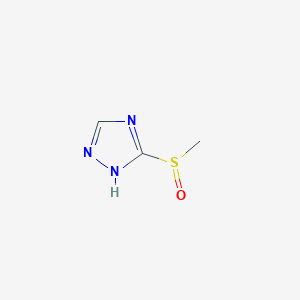

3-methanesulfinyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality 3-methanesulfinyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methanesulfinyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfinyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-8(7)3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMCXNNOJBMXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284276 | |

| Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258639-46-1 | |

| Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 5-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 3-Methanesulfinyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methanesulfinyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-triazole core is a privileged scaffold found in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2][3] The introduction of a methanesulfinyl group at the 3-position modulates the electronic and steric properties of the triazole ring, offering a valuable building block for the design of novel therapeutic agents. This document details the synthetic pathway from readily available starting materials, including step-by-step protocols for the preparation of key intermediates and the final product. It emphasizes the chemical principles and experimental considerations necessary for a successful and verifiable synthesis.

Introduction and Significance

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, attributed to its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1] The derivatization of the triazole core allows for the fine-tuning of its pharmacological profile. Sulfur-containing triazoles, in particular, have garnered significant attention due to their diverse biological activities.[3] The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole proceeds through a logical and well-established three-step sequence:

-

Formation of the Triazole Core: Synthesis of 3-mercapto-4H-1,2,4-triazole.

-

S-Methylation: Introduction of the methylthio group.

-

Oxidation: Conversion of the methylthio group to the methanesulfinyl moiety.

This guide will provide a detailed exposition of each of these synthetic transformations.

Synthetic Pathway Overview

The overall synthetic route to 3-methanesulfinyl-4H-1,2,4-triazole is a robust and scalable process. The pathway commences with the cyclization of a thiosemicarbazide derivative to form the foundational 3-mercapto-1,2,4-triazole ring. This intermediate is then selectively S-methylated to yield 3-methylthio-4H-1,2,4-triazole. The final step involves the controlled oxidation of the sulfide to the desired sulfoxide.

Caption: Overall synthetic workflow for 3-methanesulfinyl-4H-1,2,4-triazole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Mercapto-4H-1,2,4-triazole

The initial and crucial step is the construction of the 1,2,4-triazole ring. A well-established and reliable method involves the reaction of thiosemicarbazide with formic acid, followed by base-catalyzed cyclization.[4]

Reaction Scheme:

Protocol:

Part A: Preparation of 1-Formyl-3-thiosemicarbazide [4]

-

In a well-ventilated fume hood, gently heat 400 mL of 90% formic acid in a 2-liter round-bottomed flask on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid. Swirl the flask until all the thiosemicarbazide has dissolved.

-

Continue heating on the steam bath for an additional 30 minutes. During this time, the product, 1-formyl-3-thiosemicarbazide, will begin to crystallize.

-

Add 600 mL of boiling water to the reaction mixture to form a milky solution and filter while hot through a fluted filter paper.

-

Allow the filtrate to stand at room temperature for 1 hour, then cool in an ice bath for 2 hours to complete crystallization.

-

Collect the crystalline product by suction filtration and allow it to air-dry overnight.

Part B: Cyclization to 3-Mercapto-4H-1,2,4-triazole [4]

-

Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-liter round-bottomed flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the reaction mixture in an ice bath for 30 minutes.

-

Carefully acidify the cooled solution with 150 mL of concentrated hydrochloric acid.

-

Continue cooling in the ice bath for 2 hours to precipitate the product.

-

Collect the crude 3-mercapto-4H-1,2,4-triazole by suction filtration.

-

For purification, recrystallize the product from 300 mL of boiling water. Filter the hot solution and cool the filtrate in an ice bath for 1 hour.

-

Collect the purified product by suction filtration and air-dry.

Expected Yield: 72-81%[4] Melting Point: 220-222 °C[4]

Step 2: Synthesis of 3-Methylthio-4H-1,2,4-triazole

The S-methylation of 3-mercapto-4H-1,2,4-triazole is a standard nucleophilic substitution reaction. The thione tautomer is deprotonated with a base to form a thiolate anion, which then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.

Reaction Scheme:

Protocol:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 10.1 g (0.1 mol) of 3-mercapto-4H-1,2,4-triazole in 100 mL of a suitable solvent such as ethanol or methanol.

-

Add a stoichiometric equivalent of a base, such as sodium hydroxide (4.0 g, 0.1 mol) or potassium hydroxide (5.6 g, 0.1 mol), and stir until the triazole has completely dissolved, forming the corresponding salt.

-

Cool the solution in an ice bath.

-

Slowly add 14.2 g (6.2 mL, 0.1 mol) of methyl iodide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-methylthio-4H-1,2,4-triazole by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 3: Synthesis of 3-Methanesulfinyl-4H-1,2,4-triazole

The final step is the selective oxidation of the sulfide to a sulfoxide. This requires a careful choice of oxidizing agent and reaction conditions to avoid over-oxidation to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation.

Reaction Scheme:

Caption: Step-by-step workflow for the synthesis of 3-methanesulfinyl-4H-1,2,4-triazole.

Conclusion

This guide outlines a clear and reproducible synthetic pathway for 3-methanesulfinyl-4H-1,2,4-triazole. The presented protocols are based on established chemical transformations and provide a solid foundation for the preparation of this and related compounds. The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and the functionalization of this core with a methanesulfinyl group offers a promising avenue for further exploration in drug development programs. [5][6]Researchers are encouraged to perform thorough characterization of all intermediates and the final product to validate their synthetic outcomes.

References

- Aouad, M. R., Mayaba, M. M., Naqvi, A., Bardaweel, S. K., Al-blewi, F. F., Messali, M., & Soliman, S. M. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. Chemistry Central Journal, 11(1), 1-16.

- Bhandari, N., & Gaonkar, S. L. (2014). 1, 2, 4-TRIAZOLES: SYNTHETIC STRATEGIES AND PHARMACOLOGICAL PROFILES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-15.

- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3, 5-diphenyl-4H-1, 2, 4-triazole derivatives as antitumor agents. Indian Journal of Chemistry-Section B, 44(10), 2107-2113.

- Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1, 2, 3-/1, 2, 4-triazoles: A review. Frontiers in Chemistry, 10, 1022 synthesis.

- Genc, M., Ilhan, I. O., & Büyükgüngör, O. (2018). Synthesis, characterization and crystal structures of new 1, 2, 4-triazole derivatives. Journal of Molecular Structure, 1155, 523-530.

- Mohammed Abdulghani, S., Al-rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1, 2, 4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.

- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4, 5-Disubstituted 1, 2, 4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366.

- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Trazole: A review article. International Journal of Science and Research, 5(3), 1411-1423.

- Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005).

- Upmanyu, N., Kumar, A., & Gupta, J. K. (2011). Synthesis and biological features of new 1, 2, 4-triazole derivatives (a literature review). International Journal of PharmTech Research, 3(4), 2095-2105.

- Zhao, P. L., You, W. W., Chen, J. N., Li, X. Q., Wang, L., & Gao, L. X. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1, 2, 4-triazole derivatives. Bioorganic & medicinal chemistry letters, 26(15), 3568-3573.

- Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 96.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methanesulfinyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,2,4-Triazole Core and the Significance of the Methanesulfinyl Substituent

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, a scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities.[1][2] Compounds incorporating this moiety are known to exhibit a range of pharmacological effects, including antifungal, antiviral, and anticancer properties.[3][4] The physicochemical properties of 1,2,4-triazole derivatives, such as their solubility and acidity, are pivotal to their biological activity and pharmacokinetic profiles.[3][4] The parent 1,2,4-triazole is a white to pale yellow crystalline solid that is soluble in water and alcohol, with a melting point of 120 °C and a boiling point of 260 °C.[1]

The introduction of a methanesulfinyl (-S(O)CH₃) group at the 3-position of the 4H-1,2,4-triazole ring is expected to significantly modulate the molecule's physicochemical properties. The sulfoxide group is polar and can act as a hydrogen bond acceptor, which is anticipated to influence the compound's melting point, boiling point, and solubility. Furthermore, the electron-withdrawing nature of the sulfinyl group will likely impact the acidity of the triazole ring protons.

This guide will provide a detailed examination of the predicted physicochemical properties of 3-methanesulfinyl-4H-1,2,4-triazole, drawing upon data from the parent 1,2,4-triazole and related sulfur-containing analogues.

Predicted Physicochemical Properties

Due to the lack of direct experimental data for 3-methanesulfinyl-4H-1,2,4-triazole, the following properties are estimated based on the known values for 1,2,4-triazole and the expected influence of the methanesulfinyl group.

| Property | Predicted Value/Range for 3-Methanesulfinyl-4H-1,2,4-triazole | Rationale and Comparative Analysis |

| Molecular Formula | C₃H₅N₃OS | Based on the chemical structure. |

| Molecular Weight | 131.16 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 140 - 160 | The introduction of a polar sulfoxide group is expected to increase intermolecular forces (dipole-dipole interactions and potential hydrogen bonding) compared to the parent 1,2,4-triazole (m.p. 119-121 °C), leading to a higher melting point.[5][6] The related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, has a melting point of 165-169 °C. |

| Boiling Point (°C) | > 260 | A significant increase in boiling point compared to the parent 1,2,4-triazole (b.p. 260 °C) is anticipated due to the increased polarity and molecular weight conferred by the methanesulfinyl group, leading to stronger intermolecular forces.[5][6] |

| Solubility | Soluble in polar solvents (water, ethanol, DMSO); sparingly soluble in non-polar solvents. | The polar sulfoxide group is expected to enhance solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.[3][7] The parent 1,2,4-triazole is highly soluble in water.[5] The presence of the methyl group may slightly decrease water solubility compared to an unsubstituted analogue. |

| pKa | Acidic proton (N-H): ~9-10; Basic protons (ring nitrogens): ~1-2 | The electron-withdrawing nature of the methanesulfinyl group is expected to increase the acidity of the N-H proton compared to the parent 1,2,4-triazole (pKa of N-H is 10.26).[8] Conversely, the basicity of the ring nitrogens is expected to be lower than that of the parent triazole (pKa of the protonated species is 2.19-2.45).[8][9] |

Synthesis and Structural Elucidation

The synthesis of 3-methanesulfinyl-4H-1,2,4-triazole would likely proceed through a two-step process starting from a suitable precursor, such as 3-mercapto-4H-1,2,4-triazole.

Caption: Proposed synthetic pathway for 3-methanesulfinyl-4H-1,2,4-triazole.

The initial step involves the S-methylation of 3-mercapto-4H-1,2,4-triazole to yield 3-methylthio-4H-1,2,4-triazole. The subsequent and critical step is the selective oxidation of the thioether to the sulfoxide. This transformation requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfone.[10]

Caption: Oxidation states of the sulfur-containing 3-substituted 4H-1,2,4-triazole.

Experimental Protocols for Physicochemical Property Determination

The following protocols describe standard methodologies for the experimental determination of the key physicochemical properties of a novel compound like 3-methanesulfinyl-4H-1,2,4-triazole.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid substance changes to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 3-methanesulfinyl-4H-1,2,4-triazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The temperature is increased rapidly to about 15-20 °C below the expected melting point. c. The heating rate is then slowed to 1-2 °C per minute. d. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded.

-

Reporting: The melting point is reported as a range from the onset to the clear point. The experiment should be repeated at least twice, and the average value reported.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a common technique for determining aqueous solubility.

Methodology:

-

Sample Preparation: An excess amount of 3-methanesulfinyl-4H-1,2,4-triazole is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Caption: Experimental workflow for aqueous solubility determination.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid. Potentiometric titration is a precise method for determining pKa values.

Methodology:

-

Sample Preparation: A known concentration of 3-methanesulfinyl-4H-1,2,4-triazole is dissolved in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Apparatus: An automated potentiometric titrator equipped with a calibrated pH electrode is used.

-

Procedure: a. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa(s) and then with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa. b. The pH of the solution is monitored continuously as a function of the volume of titrant added.

-

Data Analysis: The pKa value(s) are determined from the titration curve, typically as the pH at the half-equivalence point(s). Specialized software is often used to analyze the titration data and calculate the pKa values.

-

Reporting: The pKa value(s) are reported at a specified temperature and ionic strength.

Conclusion

While experimental data for 3-methanesulfinyl-4H-1,2,4-triazole is currently lacking, this technical guide provides a robust, scientifically-grounded framework for understanding its expected physicochemical properties. The introduction of the methanesulfinyl group is predicted to increase the compound's polarity, leading to a higher melting point, enhanced solubility in polar solvents, and increased acidity of the triazole N-H proton compared to the parent 1,2,4-triazole. The outlined experimental protocols offer a clear path for the empirical validation of these predictions. This guide serves as a valuable starting point for researchers and developers interested in the synthesis and characterization of this and related novel 1,2,4-triazole derivatives, facilitating their potential development as new pharmaceutical or agrochemical agents.

References

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

3-Amino-1,2,4-triazole | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 23, 2026, from [Link]

-

Synthesis of 3-(N-substituted carboxamidomethylthio)-(4H)-1,2,4-triazoles. (2006, August 25). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Product Class 14: 1,2,4-Triazoles. (n.d.). Science of Synthesis. Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020, July 13). SciSpace. Retrieved January 23, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). National Library of Medicine. Retrieved January 23, 2026, from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2016, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.

-

Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists. (2023, April 25). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. (2009, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Solubility of Things. Retrieved January 23, 2026, from [Link]

-

Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (2016, August 8). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-(4-(((1H-Benzo[d][1][5][7]triazol-1-yl)oxy)methyl). (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. 1,2,4-Triazole CAS#: 288-88-0 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]

Spectroscopic Data for 3-Methanesulfinyl-4H-1,2,4-triazole: A Predictive and Methodological Guide

Introduction

The 4H-1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and anticonvulsant properties.[1] The introduction of a methanesulfinyl group at the 3-position is anticipated to modulate the electronic and steric properties of the triazole ring, potentially leading to novel pharmacological profiles. As such, the unambiguous structural characterization of 3-methanesulfinyl-4H-1,2,4-triazole is paramount for advancing research and development efforts.

This in-depth technical guide provides a predictive analysis of the key spectroscopic data for 3-methanesulfinyl-4H-1,2,4-triazole, based on established principles and spectral data from analogous compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a theoretical framework for spectral interpretation and practical, field-proven methodologies for data acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-methanesulfinyl-4H-1,2,4-triazole are detailed below, providing insights into the electronic environment of the constituent atoms.

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH (C5-H) | 8.5 - 8.8 | Singlet | Deshielded proton on the triazole ring. |

| NH (N4-H) | 13.0 - 14.0 | Broad Singlet | Exchangeable proton; chemical shift is solvent-dependent. |

| CH₃ (S-CH₃) | 2.8 - 3.2 | Singlet | Protons of the methyl group attached to the sulfinyl sulfur. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | 150 - 155 | Carbon bearing the methanesulfinyl group. |

| C5 | 145 - 150 | Carbon of the C-H bond in the triazole ring. |

| CH₃ | 35 - 45 | Carbon of the methyl group. |

Expert Analysis and Rationale

The predicted chemical shifts are derived from the analysis of structurally related 1,2,4-triazole derivatives. For the ¹H NMR spectrum, the proton at the C5 position of the 4H-1,2,4-triazole ring is expected to be significantly deshielded due to the aromatic nature of the heterocycle and the electron-withdrawing effects of the adjacent nitrogen atoms. Unsubstituted 1,2,4-triazole, for instance, shows a proton signal at approximately 8.42 ppm.[2] The presence of the electron-withdrawing methanesulfinyl group at C3 is likely to further deshield the C5 proton, pushing its chemical shift downfield into the 8.5 - 8.8 ppm range.

The N-H proton of the triazole ring is expected to appear as a broad singlet at a very downfield chemical shift (13.0 - 14.0 ppm), a characteristic feature for such protons in heterocyclic systems, and its position will be sensitive to solvent and concentration. The methyl protons of the methanesulfinyl group are predicted to resonate as a singlet in the range of 2.8 - 3.2 ppm.

In the ¹³C NMR spectrum, the carbons of the triazole ring (C3 and C5) are expected to appear in the aromatic region. Based on data for other substituted 1,2,4-triazoles, these carbons typically resonate between 140 and 160 ppm.[3] The C3 carbon, being directly attached to the electronegative sulfinyl group, is predicted to be in the 150 - 155 ppm range, while the C5 carbon is anticipated around 145 - 150 ppm. The methyl carbon of the sulfinyl group is expected in the 35 - 45 ppm region.

Standard Operating Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Spectral width: -2 to 16 ppm.

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

Spectral width: 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts for all signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 3-methanesulfinyl-4H-1,2,4-triazole are summarized below.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2900 - 3000 | Weak |

| C=N stretch | 1600 - 1650 | Medium |

| N-N stretch | 1400 - 1450 | Medium |

| S=O stretch | 1030 - 1070 | Strong |

| C-N stretch | 1200 - 1300 | Medium |

Expert Analysis and Rationale

The IR spectrum of 3-methanesulfinyl-4H-1,2,4-triazole is expected to be characterized by several key absorption bands. A broad band in the 3100 - 3300 cm⁻¹ region is anticipated for the N-H stretching vibration of the triazole ring.[4] The aromatic C-H stretch from the triazole ring will likely appear between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methyl group should be observed in the 2900 - 3000 cm⁻¹ range.

The C=N and N-N stretching vibrations of the triazole ring are expected in the fingerprint region, typically between 1400 and 1650 cm⁻¹.[5] The most characteristic band for the methanesulfinyl group is the strong S=O stretching absorption, which is predicted to occur in the 1030 - 1070 cm⁻¹ range. The exact position of this band is sensitive to the electronic environment.

Standard Operating Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 132.02 | Molecular ion peak (protonated). |

| [M]⁺˙ | 131.01 | Molecular ion peak (radical cation). |

| [M-CH₃]⁺ | 116.00 | Loss of a methyl radical. |

| [M-SO]⁺˙ | 83.02 | Loss of sulfur monoxide. |

| [M-CH₃SO]⁺ | 68.02 | Loss of the methanesulfinyl radical. |

Expert Analysis and Rationale

The nominal molecular weight of 3-methanesulfinyl-4H-1,2,4-triazole (C₃H₅N₃OS) is 131.15 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 132.02. Under electron ionization (EI), the molecular ion peak [M]⁺˙ should be present at m/z 131.01.

The fragmentation of the 1,2,4-triazole ring can be complex and is influenced by the substituents.[6] For 3-methanesulfinyl-4H-1,2,4-triazole, common fragmentation pathways are expected to involve the loss of the methanesulfinyl group or parts of it. The loss of a methyl radical from the molecular ion would result in a fragment at m/z 116.00. Another likely fragmentation is the loss of sulfur monoxide (SO), leading to a fragment at m/z 83.02. Cleavage of the C-S bond could result in the loss of the entire methanesulfinyl radical (•SOCH₃), giving a fragment corresponding to the 4H-1,2,4-triazol-3-yl cation at m/z 68.02.

Standard Operating Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

-

-

Instrument Parameters (High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap):

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Mass range: 50 - 500 m/z.

-

Acquire both full scan MS and tandem MS (MS/MS) data for fragmentation analysis. For MS/MS, select the [M+H]⁺ ion as the precursor.

-

-

Data Processing:

-

Determine the accurate mass of the molecular ion and major fragments.

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

-

Analyze the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

-

Visualizations

Workflow for Spectroscopic Characterization

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for protonated 3-methanesulfinyl-4H-1,2,4-triazole in mass spectrometry.

References

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available from: [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available from: [Link]

-

Experimental (a)[2] and theoretical (b) IR spectra of triazole. ResearchGate. Available from: [Link]

-

Experimental 1 H NMR spectrum of... ResearchGate. Available from: [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available from: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). Available from: [Link]

-

Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye State Medical University. Available from: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health (NIH). Available from: [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.

-

The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B. Available from: [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. SciSpace. Available from: [Link]

-

Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Available from: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. Available from: [Link]

-

4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction to 3-Methanesulfinyl-4H-1,2,4-triazole and its Mass Spectrometric Analysis

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methanesulfinyl-4H-1,2,4-triazole

This guide provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of 3-methanesulfinyl-4H-1,2,4-triazole. As a molecule of interest in medicinal and materials chemistry, understanding its fragmentation pathways is crucial for its identification and structural elucidation in complex matrices. This document synthesizes established fragmentation principles of analogous heterocyclic and sulfoxide-containing compounds to propose likely fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

The 1,2,4-triazole ring is a fundamental scaffold in a multitude of biologically active compounds.[1] The introduction of a methanesulfinyl group at the 3-position introduces a reactive and polar sulfoxide moiety, which is expected to significantly influence its chemical properties and mass spectrometric fragmentation. Mass spectrometry is an indispensable tool for the characterization of such novel molecules, providing vital information on molecular weight and structure through the analysis of fragment ions.[2][3]

Due to the limited availability of direct experimental data for 3-methanesulfinyl-4H-1,2,4-triazole, this guide presents a predictive analysis based on the well-documented fragmentation of 1,2,4-triazole derivatives and organic sulfoxides.[1][4][5]

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of 3-methanesulfinyl-4H-1,2,4-triazole under EI is anticipated to be driven by the initial ionization of the molecule, followed by a cascade of bond cleavages and rearrangements.

The primary fragmentation events are predicted to involve the sulfoxide group and the triazole ring. A key initial fragmentation is the cleavage of the C-S bond, leading to the loss of the methanesulfinyl radical (•SOCH₃) or the formation of a stable triazole cation. Another probable pathway involves a rearrangement reaction within the sulfoxide moiety, leading to the elimination of a neutral molecule such as formaldehyde (CH₂O) or sulfur monoxide (SO). The triazole ring itself is expected to undergo characteristic cleavages, including the loss of nitrogen gas (N₂) and hydrogen cyanide (HCN).[1]

Caption: Predicted EI fragmentation pathway of 3-methanesulfinyl-4H-1,2,4-triazole.

Predicted Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.

For 3-methanesulfinyl-4H-1,2,4-triazole, the protonated molecule is expected to fragment through pathways that are influenced by the initial site of protonation, likely one of the nitrogen atoms in the triazole ring. The fragmentation of the protonated molecule is predicted to involve the loss of small neutral molecules. A prominent fragmentation pathway is the loss of sulfur monoxide (SO) via a rearrangement, a common fragmentation for protonated sulfoxides.[6] Another likely fragmentation is the loss of the entire methanesulfinyl group as methanesulfenic acid (CH₃SOH). Subsequent fragmentation of the resulting triazole-containing ions would likely involve the characteristic loss of N₂ and HCN.[1][7]

Caption: Predicted ESI fragmentation pathway of protonated 3-methanesulfinyl-4H-1,2,4-triazole.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for 3-methanesulfinyl-4H-1,2,4-triazole under both EI and ESI conditions. This table can serve as a quick reference for researchers analyzing this compound.

| Ionization Mode | Predicted m/z | Proposed Formula | Proposed Neutral Loss |

| EI | 131 | [C₃H₅N₃OS]⁺• | Molecular Ion |

| 116 | [C₂H₂N₃OS]⁺ | •CH₃ | |

| 83 | [C₃H₅N₃]⁺• | SO | |

| 100 | [C₃H₄N₃S]⁺ | •OCH₃ | |

| 99 | [C₂H₂N₃S]⁺ | H₂C=O | |

| 69 | [C₂H₃N₃]⁺• | S (from m/z 83) | |

| 73 | [CHN₂S]⁺ | HCN (from m/z 99) | |

| 42 | [CHN₂]⁺ | HCN (from m/z 69) | |

| ESI | 132 | [C₃H₆N₃OS]⁺ | Protonated Molecule |

| 84 | [C₃H₆N₃]⁺ | SO | |

| 68 | [C₂H₄N₃]⁺ | CH₃SOH | |

| 70 | [C₂H₄N₃]⁺ | N₂ (from m/z 84) | |

| 42 | [CHN₂]⁺ | N₂ (from m/z 70) |

Experimental Protocol for Mass Spectrometric Analysis

This section provides a general workflow for the mass spectrometric analysis of a novel compound such as 3-methanesulfinyl-4H-1,2,4-triazole.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, typically in splitless mode for high sensitivity. Injector temperature: 250 °C.

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A wide mass range to capture the molecular ion and all significant fragments (e.g., m/z 35-300).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

-

Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.

-

LC Conditions:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

-

Flow Rate: Typical analytical flow rates are 0.2-0.5 mL/min.

-

-

MS Conditions (ESI):

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific instrument and compound.

-

MS Scan: Perform a full scan to identify the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize collision energy to achieve a good balance of precursor ion depletion and fragment ion formation.

-

Caption: General experimental workflows for GC-MS and LC-MS analysis.

Conclusion

This guide provides a foundational understanding of the likely mass spectrometric fragmentation of 3-methanesulfinyl-4H-1,2,4-triazole. The proposed fragmentation pathways, based on the established behavior of related chemical moieties, offer a valuable starting point for the identification and structural confirmation of this and similar novel compounds. The provided experimental protocols serve as a practical guide for researchers and drug development professionals in their analytical endeavors. As with any predictive analysis, experimental verification is paramount, and it is hoped that this guide will facilitate such future investigations.

References

-

Borys, D., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-312. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. (n.d.). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]

-

NIST. (n.d.). 4H-1,2,4-Triazole, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

-

Popadyuk, I. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 793. [Link]

-

AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

Song, F., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1519-1525. [Link]

-

Zaporož Med Ž. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

PubChem. (n.d.). 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-. Retrieved from [Link]

-

Nature. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Retrieved from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

-

NIST. (n.d.). 4H-1,2,4-Triazol-3-amine, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

-

ACS Publications. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

-

PubMed. (n.d.). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. article.sapub.org [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tautomeric forms of 3-methanesulfinyl-4H-1,2,4-triazole

An In-Depth Technical Guide to the Tautomeric Forms of 3-Methanesulfinyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] The phenomenon of tautomerism, the interconversion of structural isomers, is a critical consideration in drug design as different tautomers can exhibit varied physicochemical properties, receptor binding affinities, and metabolic profiles.[2] This guide provides a comprehensive technical framework for the investigation of the tautomeric landscape of 3-methanesulfinyl-4H-1,2,4-triazole, a heterocyclic compound of potential pharmacological interest. By integrating theoretical predictions with robust experimental protocols, this document serves as a self-validating roadmap for researchers to elucidate the predominant tautomeric forms of this molecule, a crucial step in its development as a potential drug candidate.

The Primacy of Tautomerism in 1,2,4-Triazole Chemistry

1,2,4-triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms.[1] Their derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] A key feature of the 1,2,4-triazole ring is its capacity for prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the ring, leading to different isomers.[2] For a monosubstituted 1,2,4-triazole, three primary tautomeric forms are possible: the 1H, 2H, and 4H tautomers.

The equilibrium between these forms is delicately influenced by the electronic nature of the substituents on the triazole ring.[4] Computational studies have generally shown that for the parent 1,2,4-triazole, the 1H-tautomer is more stable than the 4H-tautomer.[4][5] Understanding and controlling this tautomeric equilibrium is paramount in drug development, as the specific tautomer present under physiological conditions dictates the molecule's interaction with its biological target.

The Tautomeric Landscape of 3-Methanesulfinyl-1,2,4-triazole

The introduction of a methanesulfinyl (-S(O)CH₃) group at the 3-position of the triazole ring introduces specific electronic effects that are expected to modulate the relative stabilities of the possible tautomers.

Possible Tautomeric Forms

Three prototropic tautomers of 3-methanesulfinyl-1,2,4-triazole can be envisioned, differing in the position of the single hydrogen atom on the triazole ring's nitrogen atoms.

Caption: The three potential prototropic tautomers of 3-methanesulfinyl-1,2,4-triazole.

Electronic Influence of the Methanesulfinyl Group

The methanesulfinyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom. This property can influence the acidity of the N-H protons and the overall electron distribution within the heterocyclic ring, thereby shifting the tautomeric equilibrium. A comprehensive analysis requires a combination of high-level computational modeling and empirical spectroscopic data.

Theoretical & Computational Analysis

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers, providing a foundational hypothesis that can be tested experimentally.[2][6]

Rationale for Computational Chemistry

By employing methods like Density Functional Theory (DFT), we can calculate the ground-state energies of each tautomer with high accuracy.[7] These calculations allow for a quantitative comparison of their relative stabilities (ΔE) and Gibbs free energies (ΔG), both in the gas phase and in various solvents, using models such as the Polarizable Continuum Model (PCM).[6] This in silico approach is cost-effective and provides critical insights into the tautomeric preference before embarking on synthesis.

Proposed Computational Protocol

-

Structure Optimization: The geometry of each tautomer (1H, 2H, and 4H) will be optimized using a functional such as M06-2X with the 6-311++G(d,p) basis set, which is well-suited for non-covalent interactions and systems with varied electron densities.[2]

-

Frequency Calculation: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Single-point energy calculations will be performed to obtain the electronic energy, enthalpy, and Gibbs free energy for each tautomer.

-

Solvation Effects: The calculations will be repeated using the SMD or IEFPCM solvation model to simulate an aqueous environment, providing insights into tautomeric stability under physiological conditions.[6]

-

Data Analysis: The relative energies (ΔG) will be calculated with respect to the most stable tautomer. The equilibrium population of each tautomer can be estimated using the Boltzmann distribution.

Predicted Tautomer Stability

Based on general principles for substituted 1,2,4-triazoles, a hypothetical energy landscape can be predicted. The 4H-tautomer is often favored in similar systems.[6]

| Tautomer | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) | Predicted Population (Aqueous) |

| 4H-1,2,4-triazole | 0.00 (Reference) | 0.00 (Reference) | >95% |

| 1H-1,2,4-triazole | +2.5 | +2.1 | <5% |

| 2H-1,2,4-triazole | +4.8 | +4.2 | <1% |

| Caption: A table of hypothetical relative Gibbs free energies for the tautomers of 3-methanesulfinyl-1,2,4-triazole. |

Synthesis and Experimental Characterization

A robust experimental workflow is required to validate the theoretical predictions and unambiguously identify the predominant tautomeric form.

Proposed Synthetic Pathway

The target compound can be synthesized via a two-step process starting from the commercially available 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. A more general approach would involve the cyclization of a thiosemicarbazide derivative.[8] A plausible route involves the oxidation of a 3-methylthio precursor.

Caption: Proposed synthetic workflow for 3-methanesulfinyl-4H-1,2,4-triazole.

Spectroscopic Interrogation Protocol

-

Rationale: NMR is the most powerful tool for tautomer identification in solution. The chemical shifts of ring protons and carbons are highly sensitive to the electronic environment, which is distinct for each tautomer. ¹⁵N NMR, if accessible, provides direct evidence of the protonation state of the nitrogen atoms.

-

Protocol:

-

Dissolve the synthesized compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra.

-

Analyze the chemical shifts and coupling constants. The presence of a single set of sharp signals will indicate a single dominant tautomer on the NMR timescale.

-

-

Expected Observations:

| Tautomer | Expected ¹H Chemical Shift (Ring-H) | Expected ¹³C Chemical Shift (C5) | Key Differentiator |

| 4H | ~8.5 ppm (singlet) | ~145 ppm | Symmetrical structure, single C5-H signal. |

| 1H | ~8.0 ppm (singlet) | ~148 ppm | Asymmetrical, distinct chemical shifts from 4H. |

| 2H | ~7.9 ppm (singlet) | ~155 ppm | Typically the most deshielded C5 signal. |

-

Rationale: The position and shape of the N-H stretching vibration band in the IR spectrum can help differentiate tautomers, particularly in the solid state.

-

Protocol:

-

Prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Analyze the region from 3400 to 2500 cm⁻¹, which corresponds to N-H and C-H stretching vibrations. Broad bands in this region are indicative of hydrogen bonding, which can provide clues about the intermolecular interactions of the dominant tautomer.

-

Integrated Analysis and Implications for Drug Development

A definitive assignment of the predominant tautomeric form of 3-methanesulfinyl-4H-1,2,4-triazole requires a synergistic approach. The tautomer predicted to be most stable by DFT calculations should be consistent with the structure elucidated by NMR spectroscopy. For instance, if the 4H-tautomer is predicted to be the most stable, the NMR spectrum should show a single signal for the C5-H proton, characteristic of a symmetrical structure.

The implications for drug development are profound:

-

Receptor Binding: The hydrogen bond donor/acceptor pattern is unique for each tautomer. The correct identification of the dominant form is essential for accurate molecular docking and structure-activity relationship (SAR) studies.

-

Physicochemical Properties: Tautomers can have different pKa values, solubilities, and lipophilicities, all of which affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.

Conclusion

The study of tautomerism in pharmacologically relevant scaffolds like 1,2,4-triazoles is a non-trivial but essential aspect of modern drug discovery. This guide outlines a robust, integrated strategy for investigating the tautomeric forms of 3-methanesulfinyl-4H-1,2,4-triazole. By combining the predictive power of quantum chemical calculations with the definitive evidence from spectroscopic analysis, researchers can confidently determine the structure of the predominant tautomer. This foundational knowledge is critical for understanding its biological activity and for making informed decisions in the optimization of this compound as a potential therapeutic agent.

References

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

-

Demkovych, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms for the substituted 1,2,4-triazoles. Retrieved from [Link]

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. doi: 10.3389/fchem.2022.891484. Retrieved from [Link]

-

Fure, B., & Ystenes, M. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. ACS Publications. Retrieved from [Link]

-

Öğretir, C., et al. (2018). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Retrieved from [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Retrieved from [Link]

-

Krasnov, V. P., et al. (2018). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 23(11), 2993. doi: 10.3390/molecules23112993. Retrieved from [Link]

-

Rao, V. R., et al. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. doi: 10.1063/5.0028209. Retrieved from [Link]

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Journal of the Chilean Chemical Society. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Retrieved from [Link]

-

Sci-Hub. (n.d.). 1, 2, 4-Triazoles. II. The Tautomerism of 3-α-Pyridyl-1, 2, 4-triazoline-5-thione and Its Methyl Derivatives. Retrieved from [Link]

-

ProQuest. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism of 1,2,4-triazole thione. Retrieved from [Link]

-

Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

-

MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]

-

Gökce, H., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 3-Methanesulfinyl-4H-1,2,4-triazole: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth, practical framework for the in silico modeling of a specific, promising derivative: 3-methanesulfinyl-4H-1,2,4-triazole. We will navigate the logical progression from initial compound characterization to predictive modeling of its interactions with relevant biological targets and its pharmacokinetic profile. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the strategic rationale behind each computational experiment. Our approach is grounded in established methodologies to ensure scientific integrity and generate actionable insights for drug discovery pipelines.

Introduction: The Rationale for In Silico Investigation

The drug discovery and development process is a lengthy and costly endeavor, with high attrition rates for promising candidates.[3][4] In silico methods, collectively known as computer-aided drug design (CADD), have become indispensable for mitigating these risks by enabling early, rapid, and cost-effective evaluation of a compound's potential.[5] The 1,2,4-triazole nucleus is a privileged scaffold, known to exhibit a diverse range of pharmacological effects, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[1][6][7] The subject of this guide, 3-methanesulfinyl-4H-1,2,4-triazole, while not extensively characterized in the public domain, possesses the key structural features of this pharmacologically active class.

The methanesulfinyl group introduces a chiral center and a polar sulfoxide moiety, which can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. The in silico approach allows us to dissect these potential attributes computationally before committing to extensive and resource-intensive wet-lab synthesis and screening.

This guide will focus on a multi-faceted computational workflow, encompassing target selection, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Compound Profile: 3-Methanesulfinyl-4H-1,2,4-triazole

A thorough understanding of the subject molecule is the foundation of any meaningful in silico study. For the purpose of this guide, we will be working with the tautomeric form, 3-methanesulfonyl-4H-1,2,4-triazole, for which structural information is available.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O₂S | PubChem[8] |

| SMILES | CS(=O)(=O)C1=NC=NN1 | PubChem[8] |

| Predicted XlogP | -0.4 | PubChem[8] |

The negative XlogP value suggests that the compound is likely to be hydrophilic, a property that will be further investigated in the ADMET prediction section.

Target Selection: A Hypothesis-Driven Approach

Given the lack of specific biological data for 3-methanesulfinyl-4H-1,2,4-triazole, our target selection is guided by the well-established activities of the broader 1,2,4-triazole class. We will explore its potential against a panel of representative and well-validated protein targets implicated in various diseases.

| Potential Activity | Biological Target | Rationale | PDB ID |

| Antifungal | Cytochrome P450 14α-demethylase (CYP51) | A key enzyme in fungal sterol biosynthesis and a common target for azole antifungals.[9][10] | |

| Anticancer | BRAF Kinase Domain | A serine/threonine-protein kinase frequently mutated in cancers.[11][12] | |

| Anticancer | B-cell lymphoma 2 (Bcl-2) | An anti-apoptotic protein often overexpressed in cancer cells.[7][13] | |

| Antibacterial | E. coli DNA Gyrase B | An essential bacterial enzyme involved in DNA replication and a target for antibiotics.[14][15] | |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | An enzyme responsible for the production of pro-inflammatory prostaglandins.[16][17] |

The chosen PDB structures are all in complex with a ligand, which is crucial for defining the binding pocket for our subsequent docking studies.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] It is a powerful tool for virtual screening and for generating hypotheses about how a ligand might interact with a protein's active site.

Experimental Workflow: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking 3-methanesulfinyl-4H-1,2,4-triazole into the active site of a chosen protein target using AutoDock Vina, a widely used and validated docking program.[19]

Caption: A streamlined workflow for molecular docking.

Step-by-Step Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of 3-methanesulfinyl-4H-1,2,4-triazole (or its tautomer) in a format such as SMILES.

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate 3D coordinates and save the structure as a .mol or .sdf file.

-

Convert the ligand file to the PDBQT format using AutoDock Tools or a similar utility. This step adds Gasteiger charges and defines rotatable bonds.

-

-

Receptor Preparation:

-

Download the PDB file of the chosen target protein (e.g., 4G9C for BRAF kinase).

-

Prepare the receptor using AutoDock Tools:

-

Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

-

Add polar hydrogens.

-

Assign Gasteiger charges.

-

Save the prepared receptor in the PDBQT format.

-

-

-

Define the Binding Site (Grid Box):

-

Identify the binding pocket, typically by referencing the position of the co-crystallized ligand in the original PDB file.

-

In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters.

-

-

Run the Docking Simulation:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analysis of Results:

-

AutoDock Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. A lower binding affinity generally indicates a more favorable binding interaction.

-

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[6]

Experimental Workflow: MD Simulation with GROMACS

This protocol provides a general overview of setting up and running an MD simulation for a protein-ligand complex using GROMACS, a versatile and widely used MD simulation package.[20][21][22]

Caption: A comprehensive workflow for molecular dynamics simulation.

Step-by-Step Protocol:

-

System Preparation:

-

Start with the best-docked pose of the 3-methanesulfinyl-4H-1,2,4-triazole-protein complex from the molecular docking step.

-

Generate a topology for the protein using a force field (e.g., CHARMM36).[23]

-

Generate a topology for the ligand. This often requires the use of a separate server or tool (e.g., CGenFF).[23]

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex and fill it with water molecules.

-

Add ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

-

NPT equilibration: Bring the system to the desired pressure while maintaining the temperature.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen bond analysis: To monitor the persistence of key interactions over time.

-

-

ADMET Prediction: Profiling Drug-Likeness

A potent and selective compound will fail in development if it has poor pharmacokinetic properties or is toxic.[24] In silico ADMET prediction tools provide an early assessment of a compound's drug-likeness.[8][25][26][27]

ADMET Prediction Workflow

A variety of web-based tools and standalone software are available for ADMET prediction. A common workflow involves:

Caption: A simple workflow for in silico ADMET prediction.

Key Predicted Properties and Their Interpretation:

| Property Category | Specific Parameter | Interpretation |

| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |

| Human Intestinal Absorption | Percentage of the drug absorbed through the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can cross into the central nervous system. |

| Plasma Protein Binding | High binding can reduce the free concentration of the drug. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Excretion | Total Clearance | Rate at which the drug is removed from the body. |

| Toxicity | AMES Toxicity | Predicts mutagenicity. |

| hERG Inhibition | Indicates potential for cardiotoxicity. |

Conclusion and Future Directions